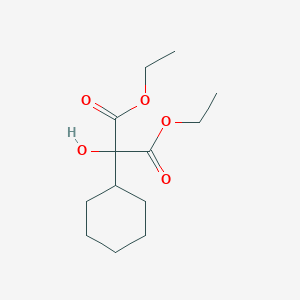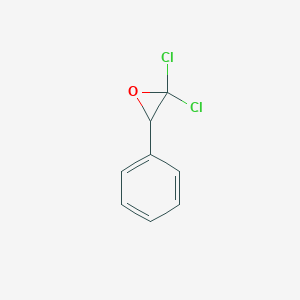![molecular formula C35H28BrP B14638857 Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide CAS No. 52988-06-4](/img/structure/B14638857.png)
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide is a phosphonium salt with a complex aromatic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide typically involves the reaction of triphenylphosphine with a suitable halogenated precursor. One common method is the reaction of triphenylphosphine with 8-bromomethyl-2-phenylnaphthalene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and efficiency. The product is typically purified using large-scale chromatography or crystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and various substituted phosphonium salts .
Aplicaciones Científicas De Investigación
Triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mecanismo De Acción
The mechanism of action of triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions, which can then participate in catalytic cycles. It can also interact with biological macromolecules, leading to changes in their structure and function .
Comparación Con Compuestos Similares
Similar Compounds
Methyltriphenylphosphonium bromide: Similar in structure but with a methyl group instead of the naphthyl group.
Triphenylphosphine oxide: An oxidized form of triphenylphosphine.
Tetraphenylphosphonium bromide: Contains an additional phenyl group compared to triphenyl[(8-phenylnaphthalen-2-yl)methyl]phosphanium bromide.
Uniqueness
Its ability to form stable complexes with metal ions and its potential biological activities make it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
52988-06-4 |
|---|---|
Fórmula molecular |
C35H28BrP |
Peso molecular |
559.5 g/mol |
Nombre IUPAC |
triphenyl-[(8-phenylnaphthalen-2-yl)methyl]phosphanium;bromide |
InChI |
InChI=1S/C35H28P.BrH/c1-5-14-29(15-6-1)34-23-13-16-30-25-24-28(26-35(30)34)27-36(31-17-7-2-8-18-31,32-19-9-3-10-20-32)33-21-11-4-12-22-33;/h1-26H,27H2;1H/q+1;/p-1 |
Clave InChI |
ZAQRQYBTKFJBNN-UHFFFAOYSA-M |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C[P+](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.[Br-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


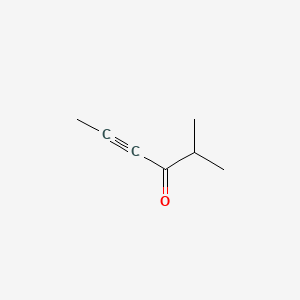
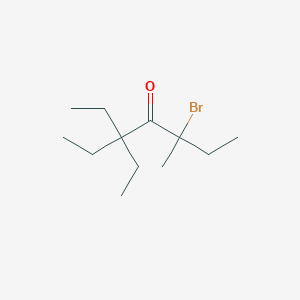
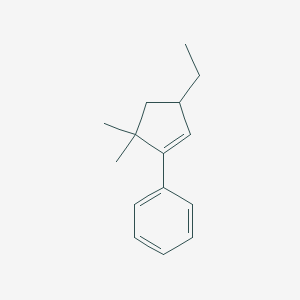
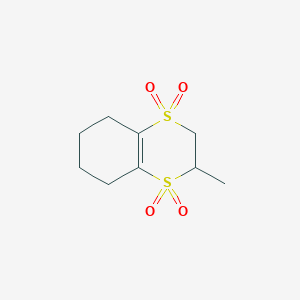
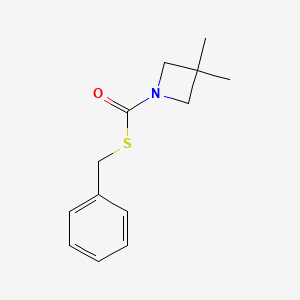
![Pentyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14638811.png)
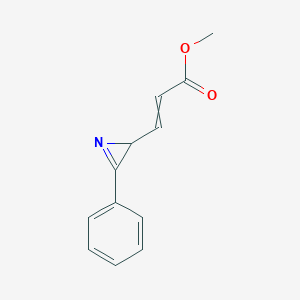

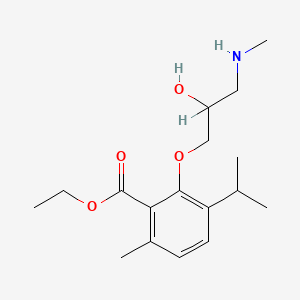
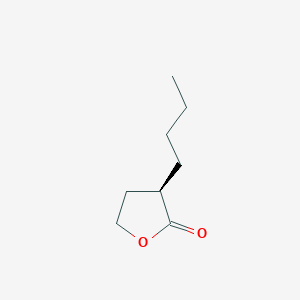
![Hexane, 1-[(chloromethyl)thio]-](/img/structure/B14638842.png)
